molecular formula C12H20N4O B2579470 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1706428-19-4

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2579470
CAS No.: 1706428-19-4
M. Wt: 236.319
InChI Key: QBCIANUXAZWHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a versatile chemical intermediate in the development of novel therapeutic agents. Its structure incorporates a piperazine ring linked to a pyrimidine core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The piperazine-pyrimidine motif is a key pharmacophore in compounds investigated for neurological disorders, as it is found in the structure of azapirone-based antidepressants and anxiolytics . Research into similar structures has shown that the piperazine-pyrimidine core can be optimized to develop potent and selective ligands for various biological targets. Beyond the central nervous system, this chemical scaffold has demonstrated significant research value in other therapeutic areas. Piperazine-linked pyrimidine derivatives have been designed as inhibitors of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcriptional regulator in cancer and inflammation . Furthermore, structural analogs have been explored as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for type 2 diabetes and obesity, highlighting the potential of this chemotype in metabolic disease research . The isopropoxy and methyl substituents on the pyrimidine ring offer sites for further synthetic modification, allowing researchers to fine-tune the molecule's physicochemical properties, selectivity, and binding affinity for a target of interest. This compound is presented as a high-quality building block to support innovative drug discovery programs. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)17-12-8-11(14-10(3)15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCIANUXAZWHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine, alkylating agents.

    Electrophiles: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetic properties are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Features Reference
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine 4-OCH₃, 6-piperazine, 2-CH₃ 244.72 Smaller alkoxy group; higher polarity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidine, 2-NH₂ N/A Piperidine (non-basic) vs. piperazine
2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine 4-morpholine, 6-(piperazine-CH₂), 2-Cl ~521.2 (M⁺) Thienopyrimidine core; dual morpholine/piperazine
5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione 5-sulfonyl-piperazine, fused dioxane N/A Sulfonamide linker; complex pharmacokinetics

Analysis

Piperazine vs. Piperidine/Morpholine: Piperazine (as in the target compound) provides two basic nitrogen atoms, enhancing water solubility and enabling salt formation (e.g., hydrochloride in ). In contrast, piperidine (non-basic, ) and morpholine (weakly basic oxygen-containing ring, ) exhibit reduced solubility but improved membrane permeability.

However, steric hindrance from the isopropyl group may reduce binding affinity to certain targets.

Core Modifications: Thienopyrimidine derivatives (e.g., ) demonstrate enhanced planar rigidity compared to pyrimidine, favoring interactions with ATP-binding pockets in kinases. The target compound’s pyrimidine core may prioritize flexibility for broader target engagement.

Physicochemical and Pharmacokinetic Properties

  • Basicity : Piperazine’s pKa (~9.8) promotes protonation at physiological pH, improving solubility but limiting CNS penetration relative to morpholine (pKa ~7.4) .
  • DFT Studies : Computational models (B3LYP/6-311+G(2d,p)) for sulfonamide analogs () predict charge distribution and H-bonding capacity, which may differ in the target compound due to the isopropoxy group’s electron-donating effects.

Biological Activity

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H18N4OC_{11}H_{18}N_{4}O. The compound consists of a pyrimidine ring substituted at the 4-position with an isopropoxy group and at the 6-position with a piperazine moiety. This specific substitution pattern enhances its potential as a pharmacological agent.

Property Value
Molecular FormulaC11H18N4OC_{11}H_{18}N_{4}O
Molecular Weight218.29 g/mol
SolubilitySoluble in organic solvents
Structural FeaturesPyrimidine ring, isopropoxy group, piperazine ring

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate biochemical pathways by acting as an inhibitor or modulator of these targets. Research indicates that the compound may influence nucleoside transport systems, particularly through inhibition of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide metabolism and adenosine regulation.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications in various diseases, including neurological disorders and cancer. Its ability to interact with ENTs positions it as a candidate for drug development aimed at enhancing the efficacy of chemotherapy by modulating nucleotide availability in cancer cells.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Nucleoside Transport : The compound has demonstrated significant inhibitory effects on uridine uptake in cells expressing ENTs. This inhibition can disrupt nucleotide synthesis pathways, making it a potential therapeutic agent for conditions where nucleoside transport is dysregulated.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring have been studied to enhance selectivity towards specific ENTs. For instance, modifications involving halogen substitutions have shown promising results in improving biological activity and selectivity .
  • Case Studies :
    • In a study focused on the structure-activity relationship of related compounds, this compound was compared with other analogues to assess its potency against ENTs. The findings indicated that certain modifications could significantly enhance its inhibitory effects .
    • Another study highlighted its potential in treating cancers by modulating nucleotide metabolism, suggesting that compounds like this could serve as adjuncts to existing therapies .

Q & A

Q. What are the common synthetic routes for 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution at the pyrimidine core. Piperazine derivatives are introduced via refluxing in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres. For example, Mannich reactions using formaldehyde and secondary amines (e.g., piperazine) have been employed to functionalize pyrimidine scaffolds . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for pyrimidine:piperazine), temperature (80–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

Q. Which analytical techniques are critical for characterizing the compound's purity and structure?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks, as demonstrated for structurally related pyrimidine derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropoxy at C4, piperazine at C6) .
  • HPLC/TLC : Validates purity (>98%) and quantifies impurities (e.g., residual solvents, unreacted intermediates) using C18 columns with UV detection at 254 nm .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature?

Stability is assessed via forced degradation studies:

  • Hydrolysis : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation products (e.g., cleavage of the isopropoxy group) using LC-MS .
  • Thermal stability : Heat samples at 40–60°C for 1–4 weeks. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms) or impurities. Strategies include:

  • Standardized assays : Use WHO-validated cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity (>99% via HPLC) .
  • Impurity profiling : Identify pharmacologically active impurities (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) using HRMS and assess their off-target effects .

Q. What strategies are effective in identifying and quantifying synthetic impurities?

  • HPLC-DAD/ELSD : Resolve impurities like unreacted piperazine or byproducts (e.g., dioxalates) with gradient elution (acetonitrile/0.1% TFA in water) .
  • Accelerated stability testing : Expose the compound to oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress to predict impurity formation pathways .

Q. How does modifying the isopropoxy group affect the compound's receptor binding affinity?

Structure-activity relationship (SAR) studies show:

  • Isopropoxy vs. methoxy : Bulkier isopropoxy enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility.
  • Substituent position : C4-alkoxy groups optimize steric complementarity with hydrophobic pockets in serotonin receptors (e.g., 5-HT₁A), as seen in analogs with 4-ethoxy derivatives .

Q. How can conflicting crystallographic data be resolved when determining the molecular structure?

  • Multi-technique validation : Cross-validate XRD data with DFT-optimized geometries (B3LYP/6-31G* basis set) and solid-state NMR to resolve discrepancies in bond angles or torsional strain .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing anomalies .

Q. What methodologies are recommended for assessing metabolic stability in preclinical models?

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍int₎) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify isoform-specific interactions .

Q. How can researchers design analogs to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute piperazine with diazepane to reduce hERG liability while retaining affinity .
  • Prodrug strategies : Introduce ester moieties at the pyrimidine C2-methyl group to enhance oral bioavailability, as demonstrated for related pyrrolo[3,4-c]pyridines .

Q. What computational approaches predict the compound's interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., dopamine D₂) using PyMOL. Validate with mutagenesis studies (e.g., Ala-scanning) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; calculate RMSD/RMSF to identify critical residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.